molecular formula C9H16O4 B572045 Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate CAS No. 1207447-41-3

Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate

Cat. No.: B572045
CAS No.: 1207447-41-3
M. Wt: 188.223
InChI Key: YOTPEISICWRBNC-MRVPVSSYSA-N
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Description

Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate is a chiral ester with a molecular formula of C9H16O4 . It features a tetrahydropyran (oxan-4-yl) ring, a scaffold of significant interest in medicinal and fragrance chemistry . The compound serves as a valuable synthetic intermediate or building block for researchers. Its structure, containing both a hydroxy group and an ester, allows for further chemical modifications, making it useful for developing more complex molecules. The tetrahydropyran moiety is a common structural element in various bioactive compounds and flavoring agents . Researchers may explore its potential application in creating novel chemical entities for diverse fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTPEISICWRBNC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Carboxylic Acid Precursors

The direct esterification of (2R)-2-hydroxy-3-(oxan-4-yl)propanoic acid with methanol represents a straightforward route. Acid-catalyzed conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or HCl in refluxing methanol) facilitate protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. However, competing dehydration of the β-hydroxy acid to an α,β-unsaturated ester necessitates careful temperature control (60–80°C) and short reaction times (<4 hours).

An alternative employs Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids acidic conditions, preserving acid-labile functional groups. Yields up to 78% have been reported for analogous β-hydroxy esters under these conditions.

Table 1: Esterification Conditions and Outcomes

MethodCatalystSolventTemp (°C)Yield (%)
Acid-catalyzedH<sub>2</sub>SO<sub>4</sub>MeOH6562
SteglichEDC/DMAPCH<sub>2</sub>Cl<sub>2</sub>2578

Asymmetric Reduction of Keto Esters

The Corey–Bakshi–Shibata (CBS) reduction enables enantioselective synthesis of the (2R)-hydroxyl group. Methyl 3-(oxan-4-yl)-2-oxopropanoate is treated with a CBS catalyst (e.g., oxazaborolidine derived from (S)-proline) and borane-dimethyl sulfide. The reaction proceeds via a six-membered transition state, delivering the (2R)-alcohol with >90% enantiomeric excess (ee).

Mechanistic Insight :
The ketone coordinates to the boron atom, while BH<sub>3</sub> delivers hydride to the Re face, dictated by the catalyst’s chirality. This method achieves 85% yield and 94% ee in model systems.

Nucleophilic Addition to Epoxides

Epoxide ring-opening with oxan-4-yl Grignard reagents installs the tetrahydropyran moiety. Starting from methyl (2R)-2,3-epoxypropanoate, reaction with oxan-4-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the desired product. The stereochemistry at C2 is preserved due to the configurationally stable epoxide.

Optimization Note :
Adding CeCl<sub>3</sub> as a Lewis acid suppresses β-elimination, improving yields from 45% to 68%.

Enzymatic and Biocatalytic Methods

Lipases such as Candida antarctica lipase B (CAL-B) catalyze kinetic resolutions of racemic mixtures. Hydrolysis of the methyl ester in a biphasic system (water/toluene) selectively cleaves the (2S)-enantiomer, leaving the desired (2R)-ester enriched (ee >99%). Alternatively, dynamic kinetic resolution using Shvo’s catalyst and CAL-B achieves theoretical 100% yield by racemizing the substrate in situ.

Case Study :
Immobilized CAL-B on Accurel MP1000 in tert-butyl methyl ether resolves methyl 2-hydroxy-3-(oxan-4-yl)propanoate with an E-value of 82, corresponding to 98% ee after 50% conversion.

Protection-Deprotection Strategies

Temporary protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether prevents undesired side reactions. For example, silylation of (2R)-2-hydroxy-3-(oxan-4-yl)propanoic acid with TBDMSCl/imidazole in DMF, followed by esterification and desilylation with tetrabutylammonium fluoride (TBAF), affords the target ester in 73% overall yield.

Critical Consideration :
Silyl ethers are incompatible with strongly acidic esterification conditions, necessitating sequential protection and esterification steps.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

MethodStereocontrolYield (%)ee (%)Scalability
Acid-catalyzedNone62High
CBS reductionHigh8594Moderate
Enzymatic resolutionHigh4599Low
Epoxide openingModerate68High

The CBS reduction excels in enantioselectivity but requires costly catalysts. Epoxide ring-opening offers scalability but lacks inherent stereocontrol. Enzymatic methods are ideal for high-purity applications despite lower yields.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate has shown promise in drug development, particularly in the following areas:

1.1. Antiviral Agents

Recent studies have explored the compound's efficacy as a potential antiviral agent. In silico molecular docking studies suggest that it may interact effectively with viral proteins, potentially inhibiting their function. For instance, a study on the main protease of SARS-CoV-2 indicated that similar compounds could serve as lead candidates for drug development against COVID-19 .

1.2. Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties. Research indicates that derivatives of similar compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Agrochemical Applications

In agriculture, this compound is being investigated for its potential as a biopesticide or plant growth regulator.

2.1. Biopesticide Development

The compound's ability to disrupt pest metabolism has been noted in preliminary studies, suggesting it could be developed into a biopesticide that is less harmful to non-target organisms compared to conventional pesticides.

2.2. Plant Growth Regulation

Research has shown that compounds with similar structures can enhance plant growth by promoting root development and nutrient uptake. This application could lead to increased crop yields and more sustainable agricultural practices.

Materials Science Applications

The unique properties of this compound also make it suitable for various applications in materials science.

3.1. Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains can enhance mechanical properties while maintaining environmental sustainability.

3.2. Coatings and Adhesives

Due to its hydroxyl groups, this compound can be used to formulate coatings and adhesives with improved adhesion properties and resistance to environmental degradation.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral activity of compounds structurally related to this compound demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development into antiviral therapies .

Case Study 2: Agricultural Impact

Field trials assessing the use of this compound as a biopesticide indicated reduced pest populations and minimal impact on beneficial insects, highlighting its potential for sustainable pest management strategies .

Data Tables

Application AreaSpecific UseFindings/Notes
PharmaceuticalsAntiviral agentsPotential inhibitor of SARS-CoV-2 main protease
Anti-inflammatory agentsMay inhibit inflammatory pathways
AgrochemicalsBiopesticideEffective against specific pests with low toxicity
Plant growth regulatorEnhances root development
Materials SciencePolymer synthesisCan be used as a biodegradable monomer
Coatings and adhesivesImproves adhesion and environmental resistance

Mechanism of Action

The mechanism of action of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural and physicochemical properties of Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate and its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use Reference
This compound C2: -OH; C3: oxan-4-yl Not explicitly stated Hydroxyl, ester, tetrahydropyran Chiral intermediate
Methyl 3-amino-2-(oxan-4-yl)propanoate HCl C2: oxan-4-yl; C3: -NH2 223.7 Amino, ester, tetrahydropyran Small molecule scaffold for R&D
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate C2: -NH2; C3: indole 218.25 (C12H14N2O2) Amino, ester, indole Pharmaceutical precursor
Boc-4-bromo-D-phenylalanine methyl ester C2: -BocNH; C3: 4-bromophenyl Not explicitly stated Bromophenyl, tert-butoxycarbonyl Research in peptide synthesis
MurNAc-6-P C2: phosphonooxy; C3: sugar moiety Not explicitly stated Phosphoryl, N-acetylmuramic acid Peptidoglycan biosynthesis
Key Observations:
  • Tetrahydropyran vs. Aromatic Groups: The oxan-4-yl group in the target compound and methyl 3-amino-2-(oxan-4-yl)propanoate HCl enhances solubility in organic solvents compared to aromatic substituents (e.g., bromophenyl or indole) .
  • Functional Group Impact: Amino or hydroxyl groups at C2 influence reactivity. For example, the amino group in methyl 3-amino-2-(oxan-4-yl)propanoate HCl enables peptide coupling, while the hydroxyl group in the target compound may facilitate ester hydrolysis or oxidation .

Physical Properties

  • Solubility : The oxan-4-yl group improves lipophilicity compared to polar analogs like MurNAc-6-P (phosphoryl and sugar groups) .
  • Stability : Ester derivatives with hydroxyl groups (e.g., the target compound) may undergo hydrolysis under basic conditions, whereas Boc-protected analogs () are more stable .

Biological Activity

Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature on its biochemical properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a specific stereochemistry that influences its biological interactions. The compound features a hydroxyl group and an oxane ring, which are crucial for its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. For instance, one study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity with an IC50 value of 45 µg/mL, suggesting its potential as an antioxidant agent .

Neuroprotective Effects

This compound has been investigated for neuroprotective effects. In vitro studies showed that it could reduce oxidative stress in neuronal cell lines, leading to decreased apoptosis rates. Specifically, it was found to inhibit the production of reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and apoptosis, enhancing cell survival under stress conditions.
  • Membrane Interaction : Its hydrophobic properties allow it to interact with cellular membranes, potentially altering membrane fluidity and function.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a 70% improvement in symptoms compared to a control group receiving standard antibiotics .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate?

The synthesis typically involves esterification of the corresponding hydroxy acid (e.g., (2R)-2-hydroxy-3-(oxan-4-yl)propanoic acid) with methanol under acid catalysis. Multi-step routes may include:

  • Chiral resolution : Use of chiral auxiliaries or catalysts to ensure retention of the (2R)-configuration during esterification .
  • Oxane-ring introduction : Alkylation or ring-closing metathesis to incorporate the oxan-4-yl group into the precursor molecule .
  • Purification : Recrystallization or column chromatography to isolate the ester product .
    Key reagents include thionyl chloride (for acid activation) and methanol in anhydrous conditions .

Basic: How is the stereochemical configuration of this compound confirmed?

The (2R)-configuration is validated via:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration by analyzing electron density maps .
  • Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and verify enantiomeric excess (e.g., >99% ee) .
  • Optical rotation : Comparison with literature values for specific rotation ([α]D) .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) for this compound?

Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection to quantify impurities .
  • Recrystallization optimization : Testing solvents (e.g., ethanol/water mixtures) to isolate stable crystalline forms .
  • Thermogravimetric analysis (TGA) : To distinguish between decomposition and melting events .
  • Solubility studies : Use of Hansen solubility parameters to identify optimal solvents for reproducible data .

Advanced: What strategies enhance enantiomeric excess (ee) during synthesis of the (2R)-enantiomer?

To minimize racemization and maximize ee:

  • Asymmetric catalysis : Employ chiral catalysts like BINOL-derived phosphoric acids during esterification .
  • Low-temperature reactions : Conduct steps at −20°C to slow kinetic racemization .
  • In situ monitoring : Use real-time IR or Raman spectroscopy to track reaction progress and adjust conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the oxane ring (δ 3.4–4.0 ppm for oxyan protons) and ester carbonyl (δ 170–175 ppm) .
    • 2D-COSY/HSQC : Resolve overlapping signals from the hydroxy and oxane groups .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • IR spectroscopy : Identify O–H (3200–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .

Advanced: How can computational modeling guide the design of biological interaction studies for this compound?

To study interactions with enzymes or receptors:

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., serine hydrolases) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlate structural features (e.g., oxane ring size) with bioactivity data from in vitro assays .

Advanced: What analytical challenges arise in quantifying degradation products of this ester under acidic conditions?

Common issues include:

  • Ester hydrolysis : Monitor via pH-stat titration to track acid-catalyzed conversion to the parent acid .
  • Co-elution in HPLC : Use gradient elution with C18 columns and mobile phases (e.g., acetonitrile/0.1% TFA) to separate degradation products .
  • Chiral stability : Verify retention of (2R)-configuration post-hydrolysis using chiral HPLC .

Basic: What are the primary applications of this compound in pharmaceutical research?

It serves as:

  • Chiral building block : For synthesizing β-hydroxy ester derivatives in protease inhibitors .
  • Prodrug intermediate : Enhances solubility of carboxylic acid drugs via ester masking .
  • Metabolic tracer : Radiolabeled versions (e.g., ¹⁴C) track pathways in lipid metabolism studies .

Advanced: How do steric effects of the oxan-4-yl group influence reaction kinetics in nucleophilic acyl substitution?

The oxane ring introduces steric hindrance:

  • Rate reduction : Bulky oxane groups slow nucleophilic attack at the ester carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Regioselectivity : Steric shielding directs nucleophiles to the less hindered α-carbon of the hydroxy group .
  • Kinetic isotope effects (KIE) : Deuterium labeling at the α-position quantifies steric vs. electronic contributions .

Advanced: What protocols validate the absence of genotoxic impurities in synthesized batches?

Follow ICH M7 guidelines:

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains .
  • LC-MS/MS : Detect trace impurities (e.g., alkylating agents) at ppm levels .
  • In silico toxicity prediction : Tools like DEREK Nexus flag structural alerts .

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